R-Perindopril Diketopiperazine is classified under diketopiperazines, which are cyclic dipeptides featuring a six-membered ring with two amide groups. These compounds are known for their structural diversity and biological activity, arising from their conformational rigidity and stability to proteolysis . The diketopiperazine structure can introduce unique pharmacological properties, influencing the stability and bioavailability of drugs like perindopril.
The synthesis of R-Perindopril Diketopiperazine typically occurs as a by-product during the manufacturing of perindopril. Various methods have been developed to minimize its formation, including:
R-Perindopril Diketopiperazine can participate in various chemical reactions typical of diketopiperazines:
R-Perindopril Diketopiperazine exhibits biological activity primarily through its relationship with perindopril. While perindopril acts as an antihypertensive agent by inhibiting angiotensin-converting enzyme, the diketopiperazine form may have modified pharmacological effects. Studies indicate that diketopiperazines can influence drug stability and bioavailability, potentially affecting therapeutic efficacy . Interaction studies suggest that metabolites like R-Perindopril Diketopiperazine may alter absorption and metabolism processes in the liver.
R-Perindopril Diketopiperazine possesses several notable physical and chemical properties:
These properties are essential for understanding how R-Perindopril Diketopiperazine behaves in pharmaceutical formulations.
R-Perindopril Diketopiperazine is primarily studied concerning its role as an impurity in pharmaceutical formulations of perindopril. Understanding its properties helps enhance the purity and efficacy of antihypertensive medications. Research into diketopiperazines contributes to broader studies on peptide stability, drug formulation strategies, and potential therapeutic applications due to their diverse biological activities .
R-Perindopril Diketopiperazine (CAS: 925913-14-0, UNII: 4N1VIR66DL) is a stereochemically complex degradation product of the angiotensin-converting enzyme (ACE) inhibitor perindopril. It possesses five defined stereocenters with an absolute configuration designated as (2R,3S,5aS,9aS,10aS), rendering it a non-racemic chiral molecule [3] [7]. This specific stereochemistry arises from the intramolecular cyclization of perindopril, where the L-proline-derived moiety facilitates ring closure. The molecule's crystallographic characterization confirms its tetragonal crystal system (space group P41212), a non-centrosymmetric space group consistent with its chiral nature [2].
The core structure comprises three fused rings:
The ethyl and pentanoate side chains exhibit positional disorder in the crystal lattice, observed over two equally occupied conformers. This conformational flexibility is constrained by the rigid tricyclic core, which enforces the all-S configuration (except for the 2R carbon) and dictates the spatial orientation of functional groups critical for molecular recognition [2] [5].
Table 1: Crystallographic Conformational Parameters of R-Perindopril Diketopiperazine
Ring | Conformation | Puckering Amplitude (Q, Å) | Puckering Angle (θ, °) | Symmetry |
---|---|---|---|---|
Cyclohexane (a) | Chair | 0.527 | 165.9 | P41212 |
Pyrrolidine (b) | Half-chair | 0.399 | - | P41212 |
Diketopiperazine (c) | Boat | 0.584 | 92.2 | P41212 |
Density Functional Theory (DFT) studies at the Becke3LYP level reveal significant energetic and structural differences between zwitterionic and neutral conformations of perindopril derivatives. For the closely related perindoprilat (the active metabolite of perindopril), the neutral form is more stable by 158 kJ/mol in the gas phase compared to the zwitterion [5]. This substantial energy difference arises from the unfavorable charge separation in the zwitterion without solvent stabilization.
In R-Perindopril Diketopiperazine, the absence of ionizable groups (compared to perindoprilat) favors a neutral state. However, theoretical analyses of analogous structures show that zwitterionic forms, when stabilized, exhibit:
Crystal packing analysis reveals that the neutral diketopiperazine core engages in weak intermolecular C-H···O interactions (e.g., C10-H10···O4 and C19A-H19C···O1). These contacts form infinite chains along the crystallographic a-axis, described by graph-set motifs C(5) and C(10), contributing to lattice stability without ionic interactions [2]. This contrasts sharply with zwitterionic ACE inhibitors (e.g., perindoprilat), where strong Coulombic forces dominate solid-state packing.
Table 2: Energetic and Structural Comparison of Neutral vs. Zwitterionic Forms
Parameter | Neutral Form | Zwitterionic Form | Method |
---|---|---|---|
Relative Energy (kJ/mol) | 0 (Reference) | +158 | DFT/Becke3LYP |
C=O Bond Length (Å) | 1.224 | 1.241 | X-ray/DFT |
C-N Bond Length (Å) | 1.335 | 1.308 | X-ray/DFT |
N-H···O Distance (Å) | - | 1.65–1.70 | DFT |
Dominant Interactions | C-H···O van der Waals | Electrostatic + H-bonding | Crystallography |
Solvent polarity profoundly influences the conformational equilibrium and stability of R-Perindopril Diketopiperazine. DFT simulations incorporating polarizable continuum models (PCM) demonstrate that:
Notably, nitrobenzene (used for crystal growth) induces conformational selectivity due to its moderate polarity (ε=35) and planar structure. This solvent facilitates the disordered alkyl chains' adoption of dual conformations while preserving the core rigidity [2]. Computational models confirm that solvent polarity directly modulates the energy barrier for ring puckering transitions—in water, the activation energy for diketopiperazine ring inversion decreases by 15–20% compared to non-polar environments [5].
Table 3: Solvent-Induced Geometrical Changes in Diketopiperazine Core (DFT Data)
Structural Parameter | Gas Phase | Nitrobenzene (ε=35) | Water (ε=78) |
---|---|---|---|
Bond Angle C2-N1-C7 (°) | 121.5 | 121.8 | 122.3 |
Dihedral N2-C1-C15-O3 (°) | -8.2 | -9.1 | -11.7 |
Ring Puckering Amplitude (Å) | 0.58 | 0.57 | 0.61 |
Relative Energy (kJ/mol) | 0 | -12.4 | -28.9 |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4